4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol
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Overview
Description
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol is a compound that belongs to the class of tetrahydroisoquinoline derivatives. Tetrahydroisoquinoline is a significant structural motif found in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield. For instance, the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures can yield tetrahydroisoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles, enhancing the versatility and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H₂O₂, TBHP
Reducing agents: NaBH₄
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For instance, it may inhibit certain enzymes involved in pathogen replication or protect neurons by modulating neuroinflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol include:
1,2,3,4-Tetrahydroisoquinoline: A core structure found in many natural products and synthetic analogs.
1,4-Isoquinolinediones: Compounds with a similar isoquinoline core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(6-9-18-10-7-15)12-16-8-5-13-3-1-2-4-14(13)11-16/h1-4,17H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBKYRYJVNBLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3(CCOCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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